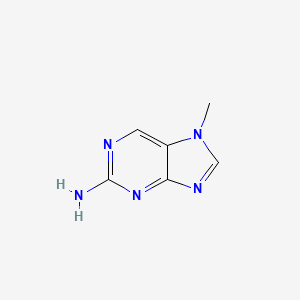

7-Methyl-7H-purin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

188799-53-3 |

|---|---|

Molecular Formula |

C6H7N5 |

Molecular Weight |

149.157 |

IUPAC Name |

7-methylpurin-2-amine |

InChI |

InChI=1S/C6H7N5/c1-11-3-9-5-4(11)2-8-6(7)10-5/h2-3H,1H3,(H2,7,8,10) |

InChI Key |

HRNKCRSZKXKLRH-UHFFFAOYSA-N |

SMILES |

CN1C=NC2=NC(=NC=C21)N |

Synonyms |

7H-Purin-2-amine, 7-methyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Structural Dynamics and Pharmacophore Analysis: 7-Methyl-7H-purin-2-amine vs. 7-Methylguanine

The following technical guide provides an in-depth structural and functional comparison between 7-Methyl-7H-purin-2-amine (chemically synonymous with 7-methyl-2-aminopurine) and 7-Methylguanine (7-mG).

These two compounds, while structurally homologous, occupy distinct niches in chemical biology. 7-Methylguanine is a critical biological metabolite and biomarker of DNA damage, whereas 7-methyl-2-aminopurine serves primarily as a synthetic biophysical probe due to its altered electronic landscape.

Executive Technical Summary

The core distinction between 7-Methylguanine (7-mG) and This compound (7-Me-2AP) lies in the substituent at the C6 position of the purine ring.

-

7-mG possesses a carbonyl oxygen (C6=O) , conferring lactam character, high polarity, and the ability to act as a hydrogen bond acceptor. It exists in a zwitterionic state at physiological pH.

-

7-Me-2AP possesses a hydrogen (C6-H) , resulting in a fully aromatic pyrimidine ring, high fluorescence quantum yield, and the loss of the Watson-Crick hydrogen bond acceptor site.

This "Oxo-Switch" dictates their utility: 7-mG is a biomarker for alkylating drug toxicity (e.g., Temozolomide), while 7-Me-2AP is a steric and fluorescent isostere used to probe enzyme active sites without the energetic cost of desolvating a carbonyl group.

Molecular Architecture & Electronic Landscape

Structural Anatomy

The following Graphviz diagram visualizes the precise atomic differences and numbering scheme. Note the "Acceptor Void" in the amine analog.

Figure 1: Structural divergence highlighting the C6 functional group transformation.

Physicochemical Comparison Table

The presence of the carbonyl group in 7-mG dramatically alters the pKa of the N1 proton due to electron withdrawal and resonance stabilization of the conjugate base.

| Feature | 7-Methylguanine (7-mG) | This compound (7-Me-2AP) |

| Formula | C₆H₇N₅O | C₆H₇N₅ |

| MW | 165.15 g/mol | 149.15 g/mol |

| C6 Substituent | Carbonyl (=O) | Hydrogen (-H) |

| Aromaticity | Partial (Lactam form dominant) | Full (Pyrimidine ring is aromatic) |

| Dominant Tautomer | Keto-amino (N1-H, C6=O) | Amino (N1, C6-H) |

| pKa (N1) | ~7.0 - 7.2 (Acidic due to N7+) | ~3.8 (Conjugate acid pKa) |

| Charge at pH 7.4 | Zwitterionic (N7⁺ / N1⁻) | Cationic (N7⁺) |

| Fluorescence | Negligible (Fast internal conversion) | High (Rigid aromatic scaffold) |

| H-Bond Capability | Donor (N1, N2), Acceptor (O6) | Donor (N2), Acceptor (N1, N3) |

Key Insight: The N7-methylation of Guanine lowers the pKa of N1-H from ~9.2 (in Guanine) to ~7.1. This means 7-mG exists as a zwitterion (betaine) at physiological pH, which is critical for its solubility and recognition by repair enzymes like Alkylguanine DNA Glycosylase (AAG). 7-Me-2AP lacks this acidic proton and remains permanently cationic at N7 without anionic compensation at N1.

Mechanistic Implications in Drug Development

7-mG as a Safety Biomarker

In oncology, 7-mG is the primary byproduct of DNA alkylation by agents like Temozolomide and Dacarbazine .

-

Mechanism: These drugs methylate DNA at the N7 position of guanine.[1]

-

Instability: The N7-methylguanine adduct weakens the N-glycosidic bond, leading to spontaneous depurination.

-

Detection: Free 7-mG is excreted in urine.[2] High levels correlate with drug efficacy but also potential systemic toxicity.

7-Me-2AP as a "Stealth" Probe

In inhibitor design, replacing a Guanine scaffold with a 2-aminopurine scaffold (7-Me-2AP) tests the necessity of the O6 interaction.

-

Steric Probe: If an enzyme accepts 7-Me-2AP but rejects 7-mG, the active site likely has steric bulk that clashes with the C6-Carbonyl.

-

Electronic Probe: If binding affinity drops significantly upon switching to 7-Me-2AP, the O6-Carbonyl is confirmed as a critical H-bond acceptor.

Experimental Protocols

Protocol: Synthesis of 7-Methylguanine (Standard Reference)

This protocol utilizes the direct methylation of guanosine followed by hydrolysis, which is more regioselective than methylating the free base.

Reagents: Guanosine, Dimethyl sulfate (DMS), Acetone, HCl.

-

Methylation:

-

Suspend Guanosine (10 mmol) in Acetone (50 mL).

-

Add Dimethyl sulfate (15 mmol) dropwise over 20 minutes.

-

Stir at room temperature for 4 hours. The product, 7-methylguanosine methyl sulfate, will precipitate.

-

Filter and wash with cold acetone.

-

-

Hydrolysis (Depurination):

-

Dissolve the intermediate in 1.0 M HCl (20 mL).

-

Reflux at 95°C for 1 hour. (The N7-methylation destabilizes the glycosidic bond, facilitating rapid hydrolysis).

-

-

Isolation:

-

Cool to room temperature.[3] Adjust pH to ~6.0 using Ammonium Hydroxide.

-

7-Methylguanine precipitates as a betaine (zwitterion).

-

Recrystallize from hot water.

-

-

Validation:

-

UV

(pH 1): 250 nm, 272 nm. -

ESI-MS: m/z 166.1 [M+H]⁺.

-

Protocol: HPLC-UV Quantification of 7-mG in Urine

Application: Monitoring DNA damage in clinical trials.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0.

-

Mobile Phase B: Methanol.

-

Gradient: 0-5 min (2% B), 5-15 min (2% to 20% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (or Fluorescence Ex 290/Em 360 for 7-Me-2AP if comparing).

Data Interpretation: 7-mG elutes early due to its polarity. It must be distinguished from Creatinine. 7-Me-2AP will elute later due to higher hydrophobicity (lack of C6=O).

Pathway Visualization: The "Depurination Cascade"

The following diagram illustrates why 7-mG is found free in biological fluids, whereas unmethylated guanine is not.

Figure 2: The mechanism of 7-mG release from DNA. The cationic charge at N7 acts as a leaving group activator for the base.

References

-

Kozma, A., et al. (2012). "7-Methylguanine: Protonation, formation of linkage isomers with trans-(NH3)2Pt(II), and base pairing properties."[2] Dalton Transactions.[2] Link

-

Shrivastav, N., et al. (2010). "Regulation of DNA repair by N7-methylguanine." Carcinogenesis. Link

-

Rachidi, S., et al. (2020). "Fluorescence properties of 2-aminopurine and its application in nucleic acid research." Biophysical Reviews. Link

-

PubChem Compound Summary. "7-Methylguanine (CID 135398679)."[4][5] National Center for Biotechnology Information. Link

-

Cayman Chemical. "7-Methylguanine Product Data Sheet." Cayman Chemical.[3][2] Link

Sources

Technical Whitepaper: Solubility Profile and Handling of 7-Methyl-7H-purin-2-amine

[1]

Executive Summary

This guide addresses the solubility and handling of 7-Methyl-7H-purin-2-amine (CAS 188799-53-3).[1]

Critical Disambiguation: Researchers must distinguish this compound from 7-Methylguanine (CAS 578-76-7).[1] While structurally similar, this compound lacks the C6-carbonyl group found in guanine.[1] This structural difference alters its hydrogen-bonding potential and pKa profile, making protocols designed for guanine derivatives potentially unsuitable.[1]

Core Solubility Insight:

-

Primary Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent for high-concentration master stocks (>10 mM).[1]

-

Aqueous Solubility: Moderate to low at neutral pH. Solubility is significantly enhanced in acidic buffers due to protonation of the 2-amine group or N1/N3 positions.[1]

-

Stability: The N7-methyl group fixes the purine tautomerism, but the compound remains sensitive to oxidative stress and light.[1]

Physicochemical Basis of Solubility

Understanding the molecular drivers of solubility allows for rational protocol design rather than trial-and-error.[1]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 149.15 g/mol | Low MW facilitates dissolution, but crystal lattice energy dominates.[1] |

| LogP | ~ -0.65 (Experimental/Predicted) | Hydrophilic , yet poor water solubility arises from strong intermolecular |

| pKa (Estimated) | ~3.8 - 4.5 (Basic N1/N3) | Solubility increases significantly below pH 4.0 due to cation formation.[1] |

| H-Bond Donors | 1 (Exocyclic Amine) | Fewer donors than guanine; less capability to disrupt water networks.[1] |

| Tautomerism | Fixed at N7 | The N7-methyl substitution prevents N7-H/N9-H tautomeric shifting, stabilizing a specific electronic state.[1] |

Solubility Profile & Solvent Compatibility[2][3][4]

The following data summarizes the solubility limits. Note that "Soluble" implies a clear solution with no Tyndall effect.

| Solvent | Solubility Limit (Est.) | Usage Recommendation |

| DMSO | > 50 mg/mL (335 mM) | Recommended. Ideal for master stocks.[1] Freeze-thaw stable.[1] |

| Water (pH 7.0) | < 1 mg/mL (< 6 mM) | Poor. Risk of precipitation over time. |

| 1M HCl / Acidic Buffer | > 10 mg/mL | Good. Protonation disrupts crystal lattice. Use for aqueous stock if DMSO is contraindicated. |

| Ethanol | < 5 mg/mL | Limited. Not recommended for high-concentration stocks.[1] |

| PBS (pH 7.4) | < 0.5 mg/mL | Very Poor. Salting-out effect reduces solubility further than pure water.[1] |

Experimental Protocols

Protocol A: Preparation of Master Stock (50 mM in DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

Materials:

-

Anhydrous DMSO (Spectroscopic grade, ≥99.9%)

-

Amber glass vials (Borosilicate)

Step-by-Step:

-

Weighing: Accurately weigh 7.46 mg of substance into a sterile microcentrifuge tube or amber vial.

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Expert Note: Do not use "wet" DMSO (stored open to air). Water accumulation in DMSO reduces solubility power and promotes hydrolysis.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

-

Validation: Inspect against a dark background. The solution must be completely clear.

-

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

Protocol B: Aqueous Dilution (The "Intermediate Step" Method)

Objective: Dilute DMSO stock into cell culture media or assay buffer without precipitation ("crashing out").

The Challenge: Direct addition of high-concentration DMSO stock to aqueous buffer often causes local precipitation due to the rapid change in polarity.[1]

Procedure:

-

Prepare Intermediate: Dilute the 50 mM DMSO Master Stock 1:10 with pure DMSO first, creating a 5 mM working stock.

-

Rapid Dispersion:

-

Place the aqueous buffer (e.g., Media, PBS) on a magnetic stirrer or vortex.

-

Slowly inject the DMSO working stock into the center of the vortex (not against the wall).

-

Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in biological assays.

-

-

Visual Check (Tyndall Effect): Shine a laser pointer or bright focused light through the solution.

-

Pass: Beam passes through invisibly.

-

Fail: Beam path is visible (scattering), indicating micro-precipitation. Do not proceed.

-

Visualization of Workflows

Diagram 1: Solubilization Decision Tree

This logic flow ensures researchers choose the correct solvent system based on their end-application.[1]

Caption: Decision tree for solubilization based on downstream application, highlighting the critical QC step.

Diagram 2: Structural Context & Tautomerism

Understanding the fixed methyl group explains why this molecule behaves differently from Guanine.

Caption: Structural features influencing the solubility and stability profile of CAS 188799-53-3.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Precipitation on Dilution | "Shock" precipitation due to rapid polarity shift.[1] | Use the "Intermediate Dilution" method (Protocol B). Warm media to 37°C before addition. |

| Yellowing of DMSO Stock | Oxidation of the amine group. | Discard stock. Ensure future stocks are stored under inert gas (Argon/Nitrogen) at -20°C. |

| Inconsistent Assay Results | Micro-precipitation (invisible to naked eye).[1] | Perform the Tyndall effect test (laser pointer) on every working solution. |

References

7-Methyl-7H-purin-2-amine: A Strategic Scaffold in Kinase Inhibition and Nucleoside Synthesis

[1][2]

Executive Summary

7-Methyl-7H-purin-2-amine (CAS: 188799-53-3), chemically distinct from the DNA adduct 7-methylguanine, serves as a critical privileged scaffold in modern pharmaceutical research.[1][2] Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it functions as a rigid, low-molecular-weight ATP-mimic for targeting kinase active sites (e.g., Nek2, CDKs).[1][2] By locking the purine ring into a specific N7-methylated tautomer, this molecule eliminates the entropic penalty associated with N7-H/N9-H tautomerism, offering a pre-organized pharmacophore for crystallographic studies and structure-activity relationship (SAR) optimization.[1][2] Additionally, it acts as a vital synthetic intermediate in the production of antiviral nucleoside analogs.[2]

Chemical Identity & Structural Distinction

A common pitfall in research is the conflation of this compound with 7-Methylguanine.[1][2] The distinction is chemically absolute and functionally critical.[1][2]

| Feature | This compound | 7-Methylguanine (N7-MeG) |

| CAS Number | 188799-53-3 | 578-76-7 |

| Structure | 2-Amino-7-methylpurine (No C6=O) | 2-Amino-7-methyl-6-oxopurine |

| Primary Role | Synthetic Scaffold / Kinase Inhibitor Fragment | DNA Damage Biomarker / RNA Cap |

| Tautomerism | Fixed N7-Methyl (No N9-H) | Keto-Enol & N7/N9 complexity |

| Research Context | Drug Design (FBDD), Medicinal Chemistry | Epigenetics, Toxicology, Oncology |

Key Insight: The absence of the C6-carbonyl group in this compound alters the hydrogen bond donor/acceptor profile significantly compared to guanine, making it a unique probe for the "hinge region" of kinase ATP-binding pockets.[1][2]

Core Application: Fragment-Based Drug Discovery (FBDD)[1][2]

Mechanism of Action: The "Tautomer Lock"

In native purines like adenine or guanine, the proton on the imidazole ring oscillates between N7 and N9.[1][2] This tautomeric equilibrium complicates ligand binding, as the protein must select and stabilize one form, incurring an entropic cost.[2]

-

The Solution: 7-Methylation permanently "locks" the imidazole ring.[1][2]

-

The Benefit: When this compound binds to a kinase hinge region, it presents a static H-bond acceptor at N1 and a donor at the C2-amine, perfectly mimicking the adenine of ATP but with enhanced lipophilicity and rigidity.[1][2]

Case Study: Mitotic Kinase Inhibition (Nek2)

Research targeting Nek2 (NIMA-related kinase 2) , a regulator of centrosome separation, utilizes purine scaffolds to compete with ATP. This compound derivatives have been identified as "hits" in high-throughput fragment screening.[1][2] The N7-methyl group often occupies a specific hydrophobic pocket (the "gatekeeper" region) or solvent-exposed area, improving selectivity over other kinases.[1][2]

Experimental Workflow: Fragment Evolution

The molecule is rarely the final drug; it is the starting point.[1][2]

-

Screening: A library of 500-2000 purine fragments is screened against a target kinase using SPR or NMR.[1][2]

-

Validation: Hits like this compound are co-crystallized with the protein.[1][2]

-

Growth: Synthetic chemistry extends the molecule at the C6 or C8 positions to reach adjacent sub-pockets (e.g., the ribose binding pocket).[1][2]

Figure 1: The Fragment-Based Drug Discovery (FBDD) cycle utilizing this compound as a validated hit for kinase inhibitor development.

Secondary Application: Synthetic Intermediate

Beyond drug design, this compound is a precursor for nucleoside analogs .[1][2]

-

Regioselectivity: In unmethylated purines, alkylation can occur at N7 or N9, leading to mixtures.[2] Starting with the N7-methylated scaffold forces subsequent reactions (e.g., glycosylation or alkylation) to occur at specific remaining nucleophilic sites or allows for ring-opening transformations used in the synthesis of acyclic nucleosides (like Famciclovir analogs).[1][2]

-

Fluorescence Studies: While not a primary probe like 2-aminopurine (2AP), 7-methyl-2-aminopurine serves as a "control" analog to study the electronic effects of methylation on fluorescence quenching in DNA/RNA base-stacking interactions.[1][2]

Detailed Protocol: Differential Scanning Fluorimetry (DSF)

Objective: To determine the binding affinity of this compound to a target kinase (e.g., Nek2, CDK2) by measuring the thermal shift (

Reagents

-

Target Protein: Purified Kinase Domain (concentration: 5–10 µM).[1][2]

-

Ligand: this compound (100 mM stock in DMSO).

-

Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Methodology

-

Preparation:

-

Plate Setup (384-well PCR plate):

-

Sample Wells: 10 µL Protein + 10 µL Ligand (Final: 5 µM Protein, 1 mM Ligand).

-

Control Wells: 10 µL Protein + 10 µL Buffer (with DMSO match).

-

Dye Addition: Add 0.5 µL of 50x SYPRO Orange to all wells.

-

-

Thermal Denaturation:

-

Data Analysis:

References

-

Newcastle University (Northern Institute for Cancer Research). (2008).[1][2] Structure-based Design and Synthesis of Inhibitors of the Mitotic Kinase Nek2. Link

-

National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 135398679: 7-Methylguanine (Differentiation Reference). Link

-

BLD Pharm. (2024).[1][2] Product Datasheet: this compound (CAS 188799-53-3).[2][3] Link

-

ResearchGate. (2000).[1][2] A New Method to Synthesize Famciclovir (Reference for Purine Ring Opening). Link

-

National Institute of Informatics. (2010). Fluorescent Substrates and Purine Analogs in Protease Research. Link

Cheminformatics and Synthetic Utility of 7-Methyl-7H-purin-2-amine: A Structural & Application Guide

Executive Summary

7-Methyl-7H-purin-2-amine (also known as 2-amino-7-methylpurine) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and antiviral nucleoside analogs. Unlike its N9-isomer, the N7-methylated congener locks the purine ring into a specific tautomeric state that alters the hydrogen bond donor/acceptor profile of the Hoogsteen face. This guide provides a definitive cheminformatics profile, a validated regioselective synthesis protocol, and an analysis of its biological utility.

Chemical Identity & Cheminformatics Profile

The precise identification of purine isomers is often complicated by tautomerism and historical numbering ambiguities. The data below corresponds strictly to the N7-methyl isomer, distinct from the more common N9-methyl derivatives or the carbonyl-containing 7-methylguanine.

Core Identifiers

| Property | Data | Notes |

| IUPAC Name | This compound | Also: 2-Amino-7-methylpurine |

| CAS Registry Number | 188799-53-3 | Primary commercial identifier for the free base. |

| Canonical SMILES | Cn1cnc2nc(N)ncc12 | Defines the N7-methyl connectivity explicitly. |

| Isomeric SMILES | Cn1cnc2nc(N)ncc12 | Identical due to lack of stereocenters. |

| InChI String | InChI=1S/C6H7N5/c1-11-3-10-5-4(11)9-2-8-6(5)7/h2-3H,1H3,(H2,7,8,9) | Standard InChI v1.06+ |

| Molecular Formula | C₆H₇N₅ | |

| Molecular Weight | 149.15 g/mol |

Structural Significance

The N7-methylation blocks the "imidazole" nitrogen (N7), forcing the remaining imidazole nitrogen (N9) to act as a hydrogen bond acceptor (or donor in protonated states). This is chemically distinct from N9-alkylated purines, where N7 remains the acceptor. This "tautomeric lock" is crucial for binding affinity in enzyme pockets that rely on specific hydrogen bonding patterns, such as the hinge region of kinases.

Synthesis & Regiochemistry[1][2]

Direct methylation of 2-aminopurine typically yields a mixture of N9 (major) and N7 (minor) isomers due to the steric and electronic preference for the N9 position. To achieve high purity of the N7-isomer, a ring-closure strategy (Traube Synthesis) is the preferred "Expert" protocol. This method builds the imidazole ring onto a pre-functionalized pyrimidine, guaranteeing regioselectivity.

Validated Protocol: The Modified Traube Synthesis

Objective: Synthesis of this compound via pyrimidine ring closure.

Prerequisites:

-

Starting Material: 2,4,5-Triaminopyrimidine (or 2,4-diamino-5-methylaminopyrimidine if available).

-

Reagents: Formic acid (98%), Acetic anhydride (optional for activation).

Step-by-Step Methodology:

-

Precursor Preparation:

-

Start with 2,4-diamino-6-chloropyrimidine .

-

Perform a nucleophilic aromatic substitution with methylamine (33% in EtOH) at 120°C in a sealed tube. This installs the methyl group at the correct nitrogen (N5 of the final purine, N4 of the pyrimidine).

-

Result: 2-amino-4-methylamino-6-chloropyrimidine.

-

Reduction: Hydrogenate (H₂/Pd-C) to remove the chloride and reduce the nitro/nitroso group if a nitration pathway was used.

-

Target Intermediate:2-amino-4-methylamino-5-aminopyrimidine .

-

-

Cyclization (Ring Closure):

-

Dissolve the intermediate (10 mmol) in formic acid (20 mL).

-

Reflux the solution at 100°C for 4–6 hours. The formic acid acts as the C8 carbon source.

-

Monitoring: Monitor reaction progress via TLC (MeOH:DCM 1:9). The disappearance of the diamine spot indicates completion.

-

-

Work-up & Purification:

-

Evaporate excess formic acid under reduced pressure.

-

Neutralize the residue with aqueous NH₄OH to pH 8.

-

Cool to 4°C to induce precipitation.

-

Recrystallization: Recrystallize the crude solid from water or ethanol/water to yield pure this compound.

-

Synthetic Pathway Visualization

Figure 1: Regioselective synthesis pathway ensuring N7-methylation via pyrimidine ring closure.

Biological Applications & Utility

Kinase Inhibition Scaffold

The 2-aminopurine core is a classic bioisostere for the adenine ring of ATP.

-

Mechanism: The N7-methyl group prevents the "flip" of the purine ring often seen in kinase active sites. This rigidification can enhance selectivity for specific kinases (e.g., CDKs) by enforcing a specific hydrogen bond donor/acceptor motif at the hinge region.

-

Data Point: N7-methylated purines often show reduced affinity for "off-target" adenosine receptors compared to their N9-analogs, improving the therapeutic window.

Antiviral Nucleoside Analogs

This compound serves as a base for non-canonical nucleosides.

-

HSV Activity: Analogs derived from this scaffold have been investigated for activity against Herpes Simplex Virus (HSV-1). The N7-methylation mimics the "cap" structure of mRNA (7-methylguanosine), potentially interfering with viral RNA processing enzymes.

-

Xanthine Oxidase: Unlike many purines, the 2-amino-7-methyl derivative is a poor substrate for xanthine oxidase, leading to improved metabolic stability in vivo compared to non-methylated 2-aminopurine.

Analytical Characterization

To validate the synthesis of the N7-isomer over the N9-isomer, use the following diagnostic signals:

| Technique | Diagnostic Signal (N7-Isomer) | Comparison (N9-Isomer) |

| ¹H NMR (DMSO-d₆) | Methyl singlet at δ 4.0–4.2 ppm . | N9-Methyl typically appears upfield (δ 3.7–3.8 ppm). |

| ¹H NMR (C8-H) | C8-H proton often shifts downfield due to the adjacent cationic character of N7. | C8-H is relatively shielded. |

| UV-Vis | λmax often red-shifted (bathochromic) relative to N9. | Standard purine absorption profile. |

| NOESY | NOE correlation between N-Me and C8-H . | NOE between N-Me and C8-H (similar, but intensity varies). |

Tautomeric Equilibrium Diagram

Figure 2: The "Methyl Lock" effect. Unlike the parent 2-aminopurine, the 7-methyl derivative cannot tautomerize between N7 and N9, fixing its electrostatic landscape.

References

-

Legraverend, M., et al. (2003). "Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides." Nucleosides, Nucleotides & Nucleic Acids, 22(2), 135-144. [Link]

-

Kowalska, A., et al. (2012). "7-Methylguanine: Protonation, formation of linkage isomers." Dalton Transactions, 41, 6094-6103. [Link]

-

PubChem. (2024). Compound Summary: 7-Methylguanine (Structural Analog Reference). National Library of Medicine. [Link]

-

Šinkevičiūtė, U., et al. (2025).[1] "Synthesis and Biological Activity of 2,6-Disubstituted 7-Deazapurine Ribonucleosides." ResearchGate. [Link][1]

Sources

An In-depth Technical Guide to the Core Differences Between N7-methylpurine and N9-methylpurine Isomers

Introduction

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. The substitution pattern on a heterocyclic scaffold can dramatically alter a molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides an in-depth exploration of the core distinctions between N7-methylpurine and N9-methylpurine isomers. We will delve into their structural and electronic disparities, the resulting impact on their biological and toxicological profiles, and the analytical methodologies crucial for their unambiguous differentiation. This document is structured to provide not just a recitation of facts, but a causal understanding of why these isomers behave differently, empowering researchers to make more informed decisions in their work.

I. Structural and Physicochemical Divergence: The Foundation of Isomeric Distinction

The purine ring system, a fundamental component of nucleic acids, possesses multiple potential sites for alkylation. The N7 and N9 positions of the imidazole portion of the purine ring are particularly susceptible to methylation, yielding two distinct isomers with unique properties.

A. Electronic and Steric Landscape

The location of the methyl group profoundly influences the electronic distribution and steric hindrance of the purine ring. In the N9-methylpurine isomer, the methyl group is attached to the nitrogen atom that is part of the five-membered imidazole ring and is not directly adjacent to the six-membered pyrimidine ring. This positioning results in a thermodynamically more stable isomer.[1] In contrast, the N7-methylpurine isomer features a methyl group on the nitrogen that is flanked by the two rings, leading to greater steric hindrance.

This seemingly subtle difference has significant consequences for the molecule's properties, including its dipole moment. Theoretical calculations have shown a notable difference in the dipole moments of the N7 and N9 tautomers of purine, with the N7H tautomer having a significantly larger dipole moment (5.8 D) compared to the N9H tautomer (3.8 D).[2] This difference in polarity can influence solubility, crystal packing, and interactions with biological macromolecules.

B. Comparative Physicochemical Properties

The distinct electronic and steric environments of N7- and N9-methylpurines give rise to measurable differences in their physicochemical properties. A summary of these properties is presented in the table below.

| Property | N7-Methylpurine | N9-Methylpurine | Rationale for Difference |

| Thermodynamic Stability | Less Stable | More Stable | Reduced steric hindrance and more favorable electronic distribution in the N9 isomer.[1] |

| Dipole Moment | Higher | Lower | The position of the methyl group in the N7 isomer leads to a greater separation of charge.[2] |

| pKa | pKa of 7-MeGH is ~9.95.[3] | pKa of 9-methylguanine is within 0.6-1.5 units of experimental data.[4] | The electronic influence of the methyl group at the N7 position affects the basicity of the other nitrogen atoms in the ring. |

| Solubility | Generally higher in polar solvents | Generally lower in polar solvents | The larger dipole moment of the N7 isomer enhances its interaction with polar solvent molecules. |

| UV-Vis Spectra | Complex spectra due to tautomeric equilibrium.[5] | Distinct spectral properties.[5] | The electronic transitions are sensitive to the position of the methyl group. |

II. Biological Activity and Consequences: From DNA Damage to Drug Design

The isomeric difference between N7- and N9-methylation has profound implications in biological systems, ranging from the genotoxic effects of DNA alkylating agents to the rational design of targeted therapeutics.

A. N7-Methylguanine: A Key Player in DNA Damage and Repair

N7-methylguanine (N7-MeG) is the most abundant DNA adduct formed upon exposure to many endogenous and exogenous methylating agents.[6] While N7-MeG itself is not considered highly mutagenic as it does not directly disrupt Watson-Crick base pairing, its presence in DNA is not benign. The methylation at the N7 position introduces a positive charge into the purine ring, which destabilizes the N-glycosidic bond. This instability can lead to spontaneous depurination, creating an apurinic (AP) site, which is a highly mutagenic lesion if not repaired.[7]

The cellular response to N7-MeG involves the base excision repair (BER) pathway, initiated by the enzyme N-methylpurine DNA glycosylase (MPG).[8] MPG recognizes and excises the damaged N7-MeG base, leaving an AP site that is further processed by other enzymes in the BER pathway.[9][10] The substrate specificity of MPG is a critical area of research, with studies indicating that both human and mouse MPG can remove 7-methylguanine, although with differing efficiencies for various alkylated bases.[8]

Signaling Pathway: Base Excision Repair of N7-Methylguanine

Caption: Base excision repair pathway for N7-methylguanine in DNA.

B. N9-Methylpurines in Drug Development

In contrast to the often-detrimental role of N7-methylation in DNA, N9-substituted purines are a rich source of biologically active molecules with therapeutic potential. The N9 position is a common point of attachment for various substituents in the design of enzyme inhibitors and receptor modulators. This is because substitution at the N9 position often mimics the natural N9-glycosidic bond found in nucleosides, allowing these synthetic analogs to interact with the active sites of enzymes that process nucleotides.

Numerous N9-substituted purine derivatives have been investigated as potential drugs, including:

-

Anticancer Agents: N9-substituted purines have been developed as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cancer cell proliferation.[11][12]

-

Antiviral Agents: Acyclic nucleoside phosphonates, which often feature a modified side chain attached at the N9 position, are a well-established class of antiviral drugs.

-

Cytokinins: N9-substituted purines can exhibit cytokinin activity, influencing plant growth and development.[13]

-

mTOR Inhibitors: Novel 9-methyl-9H-purine derivatives have been designed and synthesized as potent mTOR inhibitors for cancer therapy.[7]

III. Analytical Strategies for Isomer Differentiation

The unambiguous identification of N7- and N9-methylpurine isomers is a critical analytical challenge. Several powerful techniques can be employed, each with its own strengths and weaknesses. The choice of method often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most definitive method for distinguishing between N7 and N9 isomers in a purified sample. The different electronic environments of the carbon and nitrogen atoms in the two isomers lead to distinct chemical shifts.

-

¹³C NMR: A key diagnostic feature is the chemical shift of the C5 carbon. The C5 carbon in N9-substituted purines is typically deshielded (appears at a higher ppm value) compared to the C5 carbon in the corresponding N7-isomer.[14]

-

¹⁵N NMR: As the nitrogen atoms are at the core of the structural difference, ¹⁵N NMR provides direct and sensitive information about the site of methylation. The N7 nitrogen is generally more shielded than the N9 nitrogen in comparable structures.[15][16]

-

2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique that can definitively establish the connectivity between the methyl protons and the nitrogen atom to which they are attached. A correlation between the methyl protons and N7 confirms the N7-isomer, while a correlation to N9 confirms the N9-isomer.[14]

Experimental Protocol: ¹H-¹⁵N HMBC for N7/N9 Isomer Differentiation

-

Sample Preparation: Dissolve 5-10 mg of the purified purine isomer in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

Acquisition Parameters:

-

Use a standard gradient-selected HMBC pulse sequence.

-

Set the spectral widths to cover the expected proton and nitrogen chemical shifts.

-

Optimize the long-range coupling delay for a J-coupling of approximately 5-10 Hz.

-

-

Data Processing and Analysis:

-

Process the 2D data with appropriate window functions.

-

Analyze the cross-peaks to identify correlations between the methyl protons and the nitrogen atoms of the purine ring.

-

B. High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique

HPLC is an essential tool for the separation and quantification of N7- and N9-methylpurine isomers, especially in complex mixtures. The difference in polarity between the two isomers allows for their separation on a suitable stationary phase.

-

Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used, where the more polar N7-isomer will typically elute earlier than the less polar N9-isomer.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., methanol or acetonitrile) is often employed to achieve optimal separation.

-

Detection: UV detection is straightforward, as purines have a strong chromophore.

Experimental Protocol: HPLC-UV Separation of N7- and N9-Methylguanine

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 10 mM Ammonium formate, pH 4.5

-

B: Methanol

-

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: Linear gradient to 50% B

-

20-25 min: 50% B

-

25-30 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

C. Mass Spectrometry (MS): High Sensitivity and Structural Information

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for the detection and identification of methylpurine isomers. While N7- and N9-methylpurines are isobaric (have the same mass), their different structures can lead to distinct fragmentation patterns in tandem mass spectrometry (MS/MS).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.

-

Fragmentation Analysis: Collision-induced dissociation (CID) of the [M+H]⁺ ions can produce characteristic fragment ions that allow for isomer differentiation. The fragmentation pathways are influenced by the position of the methyl group, leading to differences in the relative abundances of the fragment ions. For example, the loss of the methyl group or fragmentation of the purine ring can occur through different pathways for the two isomers.[17]

Experimental Workflow: LC-MS/MS for Isomer Differentiation

Caption: A typical workflow for differentiating N7- and N9-methylpurine isomers using LC-MS/MS.

D. Rationale for Method Selection

The choice between NMR, HPLC, and MS depends on the specific research question.

-

For definitive structural confirmation of a pure compound: NMR is the unparalleled choice.[1][18]

-

For quantifying the ratio of isomers in a mixture: HPLC with UV detection is a robust and reliable method.[19]

-

For detecting and identifying trace levels of isomers in complex biological matrices: LC-MS/MS offers the best sensitivity and selectivity.[20][21]

Often, a combination of these techniques is employed for a comprehensive analysis. For instance, HPLC can be used to separate the isomers, which are then collected for subsequent analysis by NMR and MS to confirm their identity.[22]

IV. Synthesis Strategies: Navigating the Regioselectivity Challenge

The synthesis of N7- and N9-methylpurines presents a regioselectivity challenge. Direct alkylation of a purine often yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer typically being the major product.[23]

A. Strategies for N9-Regioselective Synthesis

Achieving N9-selectivity is often more straightforward. The use of a base to deprotonate the purine, followed by reaction with a methylating agent, frequently favors the formation of the N9-isomer.[24]

B. Strategies for N7-Regioselective Synthesis

Obtaining the N7-isomer as the major product requires more specialized strategies to overcome the inherent preference for N9-alkylation. Some approaches include:

-

Steric Hindrance: Introducing a bulky protecting group at the N9 position can direct alkylation to the N7 position.

-

Lewis Acid Catalysis: The use of Lewis acids like SnCl₄ can promote N7-alkylation of silylated purines.[23][25]

-

De Novo Synthesis: Building the purine ring from a pre-functionalized imidazole precursor can provide unambiguous access to the N7-isomer.[26]

-

Aqueous Conditions: For guanosine nucleotides, methylation with dimethyl sulfate in water has been shown to be highly regioselective for the N7 position.[27]

V. Conclusion

The difference between N7- and N9-methylpurine isomers is a compelling example of how a subtle change in molecular structure can have far-reaching consequences. From the fundamental physicochemical properties of the molecules to their roles in DNA damage, repair, and the development of new therapeutics, the position of a single methyl group is a critical determinant of function. For researchers in the life sciences and drug discovery, a thorough understanding of these differences, coupled with the ability to employ the appropriate analytical techniques for their differentiation, is essential for advancing their scientific endeavors. The methodologies and insights provided in this guide are intended to serve as a valuable resource for navigating the complexities of purine isomer chemistry and biology.

VI. References

-

Rocha, M. S., et al. (2000). A Theoretical Study of the Electronic Spectra of N9 and N7 Purine Tautomers. The Journal of Physical Chemistry A, 104(46), 11062-11071. [Link]

-

Asaeda, A., et al. (2000). Substrate specificity of human methylpurine DNA N-glycosylase. Biochemistry, 39(8), 2095-2102. [Link]

-

Asaeda, A., et al. (2000). Substrate Specificity of Human Methylpurine DNA N-Glycosylase. Biochemistry, 39(8), 2095-2102. [Link]

-

Rinne, M. L., et al. (2005). N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts. Nucleic Acids Research, 33(8), 2549-2558. [Link]

-

Roy, R., et al. (1996). Distinct substrate preference of human and mouse N-methylpurine-DNA glycosylases. Carcinogenesis, 17(10), 2177-2182. [Link]

-

Serrano-Andrés, L., & Merchán, M. (2009). Electronic and Structural Elements that Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives Supporting Information. Journal of the American Chemical Society, 131(1), 351-361. [Link]

-

Tuncbilek, M., et al. (2007). New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity. European Journal of Medicinal Chemistry, 42(3), 354-362. [Link]

-

Nisler, J., et al. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Bioorganic & Medicinal Chemistry, 19(23), 7221-7229. [Link]

-

Thapa, B., et al. (2008). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory. The Journal of Physical Chemistry B, 112(50), 16235-16243. [Link]

-

Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. [Link]

-

Koag, M. C., et al. (2014). N7 Methylation Alters Hydrogen-Bonding Patterns of Guanine in Duplex DNA. Nucleic Acids Research, 42(12), 8081-8089. [Link]

-

Zhou, Z. Z., et al. (2017). Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships. European Journal of Medicinal Chemistry, 138, 984-997. [Link]

-

Marek, R., et al. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(5), 351-358. [Link]

-

Marek, R., et al. (2002). N7-and N9-substituted purine derivatives: a 15N NMR study. Hungarian Academy of Sciences, 40(5), 351-358. [Link]

-

Chen, H. I., et al. (2005). Rapid and sensitive quantification of urinary N7-methylguanine by isotope-dilution liquid chromatography/electrospray ionization tandem mass spectrometry with on-line solid-phase extraction. Rapid Communications in Mass Spectrometry, 19(21), 3029-3034. [Link]

-

Griauzdė, D., et al. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry B, 126(9), 1935-1945. [Link]

-

Matsuoka, Y., & Nordén, B. (1982). ELECTRONIC-TRANSITION MOMENT DIRECTIONS AND IDENTIFICATION OF LOW-ENERGY N-PI-ASTERISK STATES IN WEAKLY PERTURBED PURINE CHROMOPHORES. Journal of Physical Chemistry, 86(8), 1378-1386. [Link]

-

Roy, R., et al. (2013). Discrimination of Lesion Removal of N-Methylpurine-DNA Glycosylase Revealed by a Potent Neutralizing Monoclonal Antibody. PLoS ONE, 8(9), e73325. [Link]

-

Lippert, B., et al. (2003). 7-Methylguanine: Protonation, formation of linkage isomers with trans-(NH 3) 2Pt II, and base pairing properties. Chemistry - A European Journal, 9(14), 3331-3342. [Link]

-

iGEM Lyon. (2025). Sample Extraction & Purification before HPLC-UV Analysis. iGEM Lyon 2025. [Link]

-

Li, Y., et al. (2020). The Biological Fate of a Novel Anticancer Drug Candidate TNBG-5602: Metabolic Profile, Interaction with CYP450, and Pharmacokinetics in Rats. Molecules, 25(19), 4488. [Link]

-

Kohler, B., et al. (2016). Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives. The Journal of Physical Chemistry Letters, 7(13), 2445-2450. [Link]

-

Hřebabecký, H., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17359-17373. [Link]

-

Lin, C. H., et al. (2008). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Toxicology, 243(1-2), 136-145. [Link]

-

Sari, Y. P., et al. (2020). Analysis of O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Indonesian Journal of Pharmacy, 31(1), 1-9. [Link]

-

Emwas, A. H., et al. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Proteomics, 190, 3-17. [Link]

-

Kautz, R. (2014). A Primer on LC/NMR/MS. Wiley Analytical Science. [Link]

-

Hocek, M., et al. (2005). Regioselective synthesis of N 7 -substituted hypoxanthines 4 and N 7 -substituted guanines 5 starting from N 7 -substituted halopu- rines 2 or 3. Tetrahedron Letters, 46(43), 7381-7384. [Link]

-

Muthian, C., et al. (2019). Highly Regioselective Methylation of Guanosine Nucleotides: An Efficient Synthesis of 7-Methylguanosine Nucleotides. Current Protocols in Nucleic Acid Chemistry, 79(1), e97. [Link]

-

Ramasamy, K., et al. (1990). An efficient regioselective synthesis of substituted purine analogues of guanosine and inosine. Journal of the Chemical Society, Perkin Transactions 1, 283-287. [Link]

-

Science Ready. (2022). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

-

Singh, P., & Singh, N. (2018). Structural Properties of some Purine Derivative Drugs. IOSR Journal of Pharmacy and Biological Sciences, 9(5), 99-104. [Link]

-

Doláková, P., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Molecules, 26(11), 3323. [Link]

-

Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. InTech. [Link]

-

Medicilon. (2025). How to Analyze and Separate Oligonucleotides and Active Metabolites Using LC-MS/MS. Medicilon. [Link]

-

PubChem. (2026). 7-Methylguanine. PubChem. [Link]

-

Chen, H. I., et al. (2004). Quantitative Determination of N7-Methyldeoxyguanosine and O6-Methyldeoxyguanosine in DNA by LC−UV−MS−MS. Chemical Research in Toxicology, 17(7), 933-939. [Link]

-

Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. Nanalysis. [Link]

-

Reddit. (2024). LCMS vs NMR for compound ID. r/Chempros. [Link]

-

LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

-

HSCprep. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. HSCprep. [Link]

-

YouTube. (2018). Using fragment peaks in mass spectra to work out isomers. YouTube. [Link]

-

Hwang, J. Y., et al. (2017). Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4419-4424. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. [Link]

-

Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(19), 4354-4360. [Link]

Sources

- 1. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. ELECTRONIC-TRANSITION MOMENT DIRECTIONS AND IDENTIFICATION OF LOW-ENERGY N-PI-ASTERISK STATES IN WEAKLY PERTURBED PURINE CHROMOPHORES [research.chalmers.se]

- 6. academic.oup.com [academic.oup.com]

- 7. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct substrate preference of human and mouse N-methylpurine-DNA glycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate specificity of human methylpurine DNA N-glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdche.u-szeged.hu [mdche.u-szeged.hu]

- 16. Magyar Tudományos Művek Tára [m2.mtmt.hu]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. reddit.com [reddit.com]

- 19. static.igem.wiki [static.igem.wiki]

- 20. Rapid and sensitive quantification of urinary N7-methylguanine by isotope-dilution liquid chromatography/electrospray ionization tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 23. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An efficient regioselective synthesis of substituted purine analogues of guanosine and inosine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Highly Regioselective Methylation of Guanosine Nucleotides: An Efficient Synthesis of 7-Methylguanosine Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for N-methylation of 2-aminopurine at N7 position

Application Note: Strategic Protocol for the Regioselective N7-Methylation of 2-Aminopurine (2AP)

2AP)Executive Summary

The N7-methylation of purines is a critical modification in epigenetics and RNA biology, most notably in the formation of the eukaryotic mRNA cap (m

This Application Note provides two distinct protocols:

-

Chemical Synthesis (Nucleoside Route): A robust method for synthesizing N7-methyl-2-aminopurine nucleosides using steric blocking and solvent control.

-

Enzymatic Synthesis (Biomimetic Route): A high-fidelity protocol using viral N7-methyltransferases (MTases) for generating fluorescent cap analogs, ideal for drug screening assays.

Scientific Rationale & Mechanism

The Regioselectivity Challenge

Purines possess multiple nucleophilic nitrogens. In 2-aminopurine (2AP):

-

N9: The most acidic site (pKa ~9.8). Under basic conditions, alkylation occurs almost exclusively here.

-

N1: Highly basic (pKa ~3.8). In neutral chemical methylation, N1 often competes with N7.

-

N7: The target for "cap-like" structures. Accessing this position requires blocking N9 (e.g., using a riboside) and utilizing kinetic control to favor N7 over N1.

In Guanosine, the O6-carbonyl creates an electronic environment that heavily favors N7-methylation. 2AP lacks this O6, making N1-methylation a significant side reaction. Therefore, this protocol utilizes polar aprotic solvents (DMSO/DMAc) which enhance the nucleophilicity of N7 in N9-substituted purines.

Mechanism of Action (Graphviz)

Figure 1: Mechanistic pathway for the methylation of 2-aminopurine riboside. Blocking N9 with a ribose moiety directs electrophilic attack to N7 and N1.

Protocol A: Chemical Synthesis of N7-Methyl-2-Aminopurine Riboside

Target Audience: Synthetic Chemists, Medicinal Chemists.

This protocol methylates the nucleoside (2-aminopurine riboside) rather than the base. This effectively blocks N9 and mimics the biological substrate.

Materials & Reagents

| Reagent | Specification | Role |

| 2-Aminopurine Riboside | >98% Purity | Substrate (N9-blocked) |

| Methyl Iodide (MeI) | 99.5%, Stabilized | Methylating Agent (Electrophile) |

| DMSO | Anhydrous, ≥99.9% | Polar Aprotic Solvent |

| Acetone/Diethyl Ether | ACS Grade | Precipitation Solvent |

| HPLC Buffer A | 0.1% TFA in Water | Mobile Phase |

Step-by-Step Methodology

-

Dissolution (Solvation Shell Formation):

-

Dissolve 100 mg (0.37 mmol) of 2-aminopurine riboside in 2.0 mL of anhydrous DMSO .

-

Note: Ensure complete dissolution. DMSO promotes the specific tautomer that favors N7 nucleophilicity.

-

-

Methylation (Kinetic Control):

-

Add Methyl Iodide (MeI) (115 µL, 1.85 mmol, 5.0 equiv) dropwise to the stirring solution at room temperature (25°C).

-

Critical: Do not heat. Higher temperatures increase N1-methylation and depurination (hydrolysis of the glycosidic bond).

-

Seal the reaction vessel under Argon/Nitrogen and stir for 18–24 hours in the dark (MeI is light sensitive).

-

-

Monitoring (Self-Validation):

-

Monitor via TLC (Solvent: 10% MeOH in DCM) or LC-MS.

-

Endpoint: Disappearance of the starting material (m/z 268). Appearance of product peak (m/z 282, M+).

-

-

Workup & Isolation:

-

Pour the reaction mixture into 20 mL of cold Acetone or Diethyl Ether .

-

A precipitate should form (the hydroiodide salt of m

2APR). -

Centrifuge at 4,000 rpm for 10 min. Decant the supernatant.

-

Wash the pellet 2x with cold ether to remove residual DMSO and MeI.

-

-

Purification (Regioisomer Separation):

-

The crude product may contain ~10-15% N1-methyl isomer.

-

Purify via Semi-prep HPLC: C18 Column. Gradient: 0-20% Acetonitrile in 0.1% TFA/Water over 20 min.

-

Retention Time: m

2APR typically elutes earlier than the unmethylated substrate due to the cationic charge (if isolated as a salt) or later if neutral zwitterion, depending on pH.

-

Protocol B: Enzymatic Synthesis (High-Fidelity Probe Generation)

Target Audience: Drug Discovery, Virology, Assay Development.

This protocol uses viral N7-methyltransferases (e.g., Vaccinia or SARS-CoV-2 nsp14) to convert 2AP-capped RNA into m

Experimental Workflow (Graphviz)

Figure 2: Enzymatic workflow for the generation of N7-methylated 2AP-RNA probes.

Step-by-Step Methodology

-

Substrate Preparation:

-

Synthesize RNA capped with 2-aminopurine (2AP-ppp-G-RNA) using T7 RNA polymerase and a 2AP-riboside-triphosphate initiator.

-

Note: 2AP is incorporated at the 5'-end as a "G-mimic."

-

-

Reaction Assembly (20 µL Volume):

-

Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM MgCl

, 1 mM DTT. -

Substrate: 1 µM 2AP-capped RNA.

-

Cofactor: 100 µM SAM (S-adenosylmethionine).

-

Enzyme: 50 nM Vaccinia Capping Enzyme (VCE) or purified SARS-CoV-2 nsp14/nsp10 complex.

-

-

Incubation:

-

Incubate at 37°C for 30 minutes .

-

-

Validation & Readout:

-

HPLC Analysis: Digest the RNA with Nuclease P1 and Alkaline Phosphatase. Analyze the resulting nucleosides. The N7-methyl-2AP cap will show a distinct retention time shift compared to unmethylated 2AP.

-

Fluorescence Quenching Assay: 2AP fluorescence is highly sensitive to stacking. Methylation at N7 alters the stacking capability with the adjacent base (N1), often resulting in a detectable fluorescence change (quenching or shift), serving as a direct readout for MTase activity.

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Chemical) | N1-Methylation Competition | Use a bulky protecting group on the exocyclic amine (N2) if possible, or strictly control temperature (keep <25°C). |

| Depurination | Acidic hydrolysis during workup | Maintain neutral pH during workup. If using acid for HPLC, keep exposure time short and temperature low. |

| No Enzymatic Activity | SAM degradation | SAM is unstable. Use fresh aliquots and store at -80°C. Ensure pH is 7.5–8.0 (optimal for N7-MTases). |

| Fluorescence Noise | Free 2AP contamination | Ensure the RNA substrate is purified (spin column) to remove unincorporated 2AP-nucleotides before the assay. |

References

-

Brookes, P., & Lawley, P. D. (1961). The alkylation of guanosine and guanylic acid. Journal of the Chemical Society, 3923-3928. Link

- Foundational text on N7-regioselective alkylation of guanine deriv

-

Kelley, J. L., et al. (1990). Synthesis and anticonvulsant activity of N-substituted 2-aminopurines. Journal of Medicinal Chemistry, 33(7), 1910-1914. Link

- Provides chemical context for 2-aminopurine modific

- Bloomfield, V. A., et al. (2000).Nucleic Acids: Structures, Properties, and Functions. University Science Books. Reference for pKa values and electronic properties of 2-aminopurine vs. guanine.

-

Bouvet, M., et al. (2010). In vitro reconstitution of SARS-coronavirus mRNA cap methylation. PLoS Pathogens, 6(4), e1000863. Link

- Protocol for enzymatic N7-methyl

-

Fischer, A. E., et al. (2004). 2-Aminopurine as a probe of DNA conformational transitions. Nucleic Acids Research, 32(1), 263-271. Link

- Details the fluorescence properties of 2AP essential for assay valid

Sources

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 7-Methyl-7H-purin-2-amine

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 7-Methyl-7H-purin-2-amine. This method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in various contexts. The protocol employs a standard C18 stationary phase with a phosphate-buffered mobile phase and UV detection, ensuring accessibility and reproducibility. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[1][2][3]

Principles of Method Development: A Rationale-Driven Approach

The successful development of an HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases. Our approach is built on a logical, science-based framework rather than arbitrary parameter screening.

Analyte Characterization: this compound

This compound is a purine derivative. Its structure, featuring a purine core, an amine group, and a methyl group, dictates its chromatographic behavior.

-

Polarity: The presence of nitrogen-containing heterocyclic rings and an amino group makes it a polar molecule. This inherent polarity presents a primary challenge in reversed-phase chromatography: achieving adequate retention on a non-polar stationary phase.[4][5]

-

Ionization State (pKa): The exocyclic amine group and nitrogen atoms within the purine ring are basic. The pKa value dictates the compound's charge at a given pH. Controlling the ionization state is critical for consistent retention and good peak shape. For basic compounds like this amine, analysis at a low pH (2-3 units below the pKa) ensures the analyte is in a single, protonated, cationic form, which often leads to sharper peaks and more reproducible retention times.[6]

-

UV Absorbance: The purine ring system is a strong chromophore, making UV detection a highly suitable and sensitive detection method. A UV scan of a standard solution would typically be performed to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Chromatographic Strategy: Reversed-Phase HPLC on C18

Reversed-phase HPLC is the most widely used separation technique in the pharmaceutical industry due to its versatility, reproducibility, and compatibility with aqueous samples.[5][7][8]

-

Stationary Phase Selection: A C18 (octadecylsilyl) column was selected as the starting point.[9][10] C18 columns are robust, provide excellent hydrophobic retention, and are available from numerous manufacturers, ensuring method transferability.[9][10][11][12] The high surface coverage and end-capping of modern C18 columns minimize undesirable interactions with free silanol groups, which can cause peak tailing with basic analytes like amines.[6][13]

-

Mobile Phase Considerations:

-

Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. It typically provides better peak shape for basic compounds, has a lower UV cutoff, and generates lower backpressure.

-

Aqueous Phase & pH Control: To ensure consistent protonation of the amine and achieve sufficient retention, a low-pH buffered mobile phase is essential. A phosphate buffer is ideal due to its pKa values and low UV absorbance. A pH of approximately 3.0 is targeted to suppress the ionization of residual silanols on the stationary phase and ensure the analyte is fully protonated.

-

Experimental Protocol: Method Development & Optimization

This section provides a step-by-step protocol for the systematic development of the HPLC method.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

-

Chromatography Column: A C18 column, 4.6 x 150 mm, 5 µm particle size (or similar).

-

Chemicals:

-

This compound reference standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Phosphoric Acid (H₃PO₄) (Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

-

-

Software: Chromatographic data acquisition and processing software.

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

-

Mobile Phase B (Organic): Acetonitrile (100%).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).

Method Development Workflow

The development process is a systematic optimization of chromatographic parameters to achieve the desired separation goals (retention, resolution, and peak symmetry).

Caption: Workflow for HPLC Method Development.

Final Optimized Chromatographic Conditions

The following table summarizes the optimized conditions established through the development process.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10mM KH₂PO₄ in Water, pH 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 265 nm (or determined λ-max) |

| Run Time | 15 minutes |

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][14] The following protocols are based on the ICH Q2(R1) and Q2(R2) guidelines.[1][2][15]

Validation Parameters Overview

Caption: Core Parameters for Analytical Method Validation.

System Suitability Testing (SST)

Rationale: SST is an integral part of the analytical procedure and is performed before any sample analysis to ensure the chromatographic system is performing adequately.

Protocol: Inject the working standard solution (e.g., 20 µg/mL) five times. Calculate the parameters listed in the table below.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 1.5 |

| Theoretical Plates (N) | > 2000 |

| %RSD of Peak Area | ≤ 2.0% |

| %RSD of Retention Time | ≤ 1.0% |

Specificity

Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

Protocol:

-

Inject a blank solution (diluent) to check for interfering peaks at the retention time of the analyte.

-

Inject a solution of the this compound standard.

-

If available, inject solutions containing known impurities or degradation products.

-

For drug product analysis: Spike the drug product placebo with the analyte and verify that there are no interfering peaks from excipients.

Linearity and Range

Rationale: To establish the relationship between analyte concentration and detector response and to define the concentration range over which this relationship is acceptable.

Protocol:

-

Prepare at least five concentrations of this compound across the proposed range (e.g., 1, 10, 25, 50, 100 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a calibration curve of mean peak area versus concentration.

-

Perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Rationale: To determine the closeness of the test results obtained by the method to the true value.[16] It is often assessed by recovery studies.

Protocol:

-

For drug substance: Analyze a standard of known concentration and compare the measured value to the theoretical value.

-

For drug product: Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Analyze three preparations at each level.

-

Calculate the percentage recovery for each sample.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol:

-

Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[1]

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

-

Calculate the %RSD for the results from both sets of experiments.

-

Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol:

-

Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

-

Based on the Standard Deviation of the Response and the Slope:

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

-

Robustness

Rationale: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[17] This provides an indication of its reliability during normal usage.

Protocol:

-

Vary the following parameters one at a time:

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 2 °C)

-

Mobile Phase pH (± 0.1 units)

-

-

Inject a standard solution under each modified condition.

-

Evaluate the effect on retention time, peak area, and tailing factor.

-

Acceptance Criteria: System suitability parameters should still be met under all varied conditions.

Expected Results & Conclusion

This validated HPLC method is expected to produce a sharp, symmetrical peak for this compound, well-resolved from any potential interfering peaks. The validation data will demonstrate that the method is linear over the specified range, accurate, precise, and robust. This application note provides a comprehensive framework for the successful implementation and validation of an HPLC method for the quantification of this compound, ensuring data integrity and regulatory compliance for researchers and drug development professionals.

References

-

FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.

-

Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

-

C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. Lab Tech.

-

What are C18 HPLC columns? GL Sciences.

-

Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

-

C18 Column / C18 HPLC Columns. Labcompare.

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

-

Reversed-phase chromatography. Wikipedia.

-

C18 HPLC Columns and Their Properties. Pharmaguideline.

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

-

C18 Reversed Phase HPLC Columns. Sepax Technologies.

-

FDA/CDER Perspectives on analytical procedure development and validation. CASSS.

-

Polar Compounds. SIELC Technologies.

-

Why we do use reversed phase in HPLC? ResearchGate.

-

Quality Guidelines. International Council for Harmonisation.

-

Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.

-

7H-Purine, 7-methyl-. PubChem, National Center for Biotechnology Information.

-

7-Methylguanine. PubChem, National Center for Biotechnology Information.

-

Chemical Properties of 7H-Purin-6-amine, 7-methyl- (CAS 935-69-3). Cheméo.

-

This compound. BLD Pharm.

-

7-METHYL-7H-PURIN-6-AMINE | CAS 935-69-3. Matrix Fine Chemicals.

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. database.ich.org [database.ich.org]

- 4. Polar Compounds | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 8. sepscience.com [sepscience.com]

- 9. hplcchina.com [hplcchina.com]

- 10. glsciencesinc.com [glsciencesinc.com]

- 11. labcompare.com [labcompare.com]

- 12. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]

- 13. obrnutafaza.hr [obrnutafaza.hr]

- 14. scribd.com [scribd.com]

- 15. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 17. propharmagroup.com [propharmagroup.com]

Troubleshooting & Optimization

Troubleshooting low solubility of 7-Methyl-7H-purin-2-amine in organic solvents

Executive Summary: The "Brick Dust" Challenge

Researchers working with 7-Methyl-7H-purin-2-amine (and related N7-methylated purines) frequently encounter "brick dust" behavior—the compound remains a stubborn suspension in standard organic solvents (DCM, THF, Acetone).

The Physicochemical Cause:

This insolubility is not accidental; it is thermodynamic. The N7-methyl group locks the purine into a specific tautomeric form that maximizes intermolecular dipole-dipole interactions and

This guide provides three tiered strategies to overcome this barrier:

-

Thermodynamic Solvation: Optimization of dipolar aprotic solvents.

-

Chemical Modification: Transient silylation for synthesis in non-polar solvents.

-

pH Manipulation: Protonation strategies for analytical prep.

Quick Reference: Solubility Matrix

Data summarized from internal application notes and general purine physicochemical properties.

| Solvent System | Solubility Rating | Application | Notes |

| DMSO (Anhydrous) | ⭐⭐⭐⭐ (High) | Stock Solutions, biological assays | Requires heating (40–60°C) to initiate dissolution. |

| DMF / NMP | ⭐⭐⭐ (Mod-High) | Synthesis (Alkylation/Acylation) | Lower solubility than DMSO; often requires sonication. |

| Methanol / Ethanol | ⭐ (Very Low) | Recrystallization (Anti-solvent) | Only soluble if acidified (e.g., 1% HCl in MeOH). |

| DCM / Chloroform | ❌ (Insoluble) | Workups | Do not use unless the purine is silylated (see Section 4). |

| Water (Neutral) | ⭐ (Low) | Biology | Poor solubility at pH 7. Forms aggregates. |

| Water (pH < 4) | ⭐⭐⭐⭐ (High) | HPLC / LC-MS | Protonation of N1/N3 disrupts lattice energy. |

Troubleshooting Guide (FAQ Format)

Scenario A: "I need to run a reaction (Acylation/Alkylation) in DCM or THF, but it won't dissolve."

The Issue: You cannot perform standard nucleophilic substitutions if the starting material is a solid suspension. Heterogeneous reactions with purines often lead to low yields or sticky byproducts.

The Solution: Transient Silylation (The "Solubilization via Derivatization" Protocol) You must convert the polar N-H and amine groups into lipophilic silyl ethers/amines. This "greases" the molecule, making it soluble in DCM, THF, or Toluene.

Protocol:

-

Suspend this compound in dry Acetonitrile (ACN) or DCM .

-

Add BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane) .

-

Stoichiometry: 2.5 – 3.0 equivalents relative to the purine.

-

-

Critical Step: Heat to reflux (or 60°C) for 30–60 minutes.

-

Observation: The cloudy suspension will turn into a crystal-clear solution as the silylated species forms.

-

-

Reaction: Add your electrophile (e.g., acyl chloride) directly to this clear solution.

-

Workup: The silyl groups are labile. Adding aqueous NaHCO₃ or MeOH during workup will cleave them, returning your desired product with the core structure intact.

Figure 1: Transient silylation workflow to solubilize purines for synthesis in non-polar solvents.

Scenario B: "I am preparing samples for HPLC/LC-MS, and I see peak tailing or precipitation in the injector."

The Issue: Neutral this compound may crash out in the mobile phase or interact with free silanols on the column, causing tailing.

The Solution: pH Control & Buffer Selection Purines are amphoteric. For 7-methylated derivatives, the N1 and N3 positions are potential proton acceptors.

Protocol:

-

Diluent: Do not dissolve in pure MeOH. Use 5% DMSO in 0.1% Formic Acid (aq) .

-

Mobile Phase: Ensure your HPLC method uses acidic modifiers (0.1% TFA or Formic Acid).

-